molecular formula C15H24N2OS B7509253 N-(1-cyanocycloheptyl)-2-(cyclopentylsulfanyl)acetamide

N-(1-cyanocycloheptyl)-2-(cyclopentylsulfanyl)acetamide

Cat. No.: B7509253
M. Wt: 280.4 g/mol
InChI Key: VFZOBJYKFGFOMX-UHFFFAOYSA-N
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Description

N-(1-cyanocycloheptyl)-2-(cyclopentylsulfanyl)acetamide is a synthetic organic compound characterized by a cyanocycloheptyl group attached to an acetamide moiety, with a cyclopentylsulfanyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyanocycloheptyl)-2-(cyclopentylsulfanyl)acetamide typically involves a multi-step process:

    Formation of the Cyanocycloheptyl Intermediate: The initial step involves the formation of the cyanocycloheptyl intermediate through a nucleophilic substitution reaction. Cycloheptanone is reacted with a cyanide source, such as sodium cyanide, under basic conditions to yield 1-cyanocycloheptanol.

    Introduction of the Cyclopentylsulfanyl Group: The next step involves the introduction of the cyclopentylsulfanyl group. This can be achieved by reacting 1-cyanocycloheptanol with cyclopentylthiol in the presence of a suitable catalyst, such as a Lewis acid, to form the desired intermediate.

    Acetamide Formation: The final step involves the formation of the acetamide moiety. The intermediate is reacted with acetic anhydride or acetyl chloride under acidic or basic conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyanocycloheptyl)-2-(cyclopentylsulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert the nitrile group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfanyl group can be replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.

    Substitution: Halides, alkoxides, dimethyl sulfoxide, and aprotic solvents.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated or alkoxylated derivatives.

Scientific Research Applications

N-(1-cyanocycloheptyl)-2-(cyclopentylsulfanyl)acetamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of agrochemicals and other industrial compounds.

Mechanism of Action

The mechanism of action of N-(1-cyanocycloheptyl)-2-(cyclopentylsulfanyl)acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It can influence various biochemical pathways, including signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    N-(1-cyanocycloheptyl)-2-(cyclopentylsulfanyl)acetamide: shares structural similarities with other cyanocycloheptyl and cyclopentylsulfanyl derivatives.

    This compound: can be compared to compounds such as N-(1-cyanocycloheptyl)-2-(cyclopentylthio)acetamide and N-(1-cyanocycloheptyl)-2-(cyclopentylsulfinyl)acetamide.

Uniqueness

    Structural Features: The presence of both the cyanocycloheptyl and cyclopentylsulfanyl groups in the same molecule imparts unique chemical and physical properties.

    Reactivity: The compound’s reactivity profile is distinct due to the combination of functional groups, making it valuable for specific synthetic applications and research studies.

Properties

IUPAC Name

N-(1-cyanocycloheptyl)-2-cyclopentylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2OS/c16-12-15(9-5-1-2-6-10-15)17-14(18)11-19-13-7-3-4-8-13/h13H,1-11H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFZOBJYKFGFOMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)(C#N)NC(=O)CSC2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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